molecular formula C16H18N2O3 B3305326 N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methoxybenzamide CAS No. 923111-85-7

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methoxybenzamide

Cat. No.: B3305326
CAS No.: 923111-85-7
M. Wt: 286.33 g/mol
InChI Key: RXLKMAOSXZVFIO-UHFFFAOYSA-N
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Description

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methoxybenzamide is a synthetic small molecule featuring a 3-methoxybenzamide group linked to a 4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl moiety. This structure is of significant interest in medicinal chemistry and drug discovery. Compounds with similar scaffolds, particularly those containing the 3-methoxybenzamide group, are frequently investigated for their potential to interact with various biological targets. Research on analogous structures has shown applications in developing kinase inhibitors and exploring modulation of key biological pathways such as those involving the MYC transcription factor . The presence of the pyridinone ring further suggests potential for diverse biochemical interactions. This product is intended for research and development use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the scientific literature for the latest studies on this compound and its analogs.

Properties

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-10-7-11(2)18-16(20)14(10)9-17-15(19)12-5-4-6-13(8-12)21-3/h4-8H,9H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLKMAOSXZVFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound's molecular formula is C15H18N2O3C_{15}H_{18}N_{2}O_{3}, with a molecular weight of 274.32 g/mol. Its structure features a pyridine ring, which is known for contributing to various biological activities due to the nitrogen atom's ability to participate in hydrogen bonding and coordination with metal ions.

Antiproliferative Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown selective activity against breast cancer (MCF-7) and colon cancer (HCT 116) cell lines. The IC50 values for these activities typically range from 1.2 to 5.3 µM, indicating potent antiproliferative properties .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-73.1
Compound BHCT 1163.7
Compound CHEK 2935.3

Antioxidative Activity

In addition to antiproliferative effects, this compound has been evaluated for its antioxidative properties. Compounds with similar structures have demonstrated significant antioxidative activity through various assays, outperforming standard antioxidants like butylated hydroxytoluene (BHT). This antioxidative capacity may contribute to their overall therapeutic potential by mitigating oxidative stress in cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : The activation of apoptotic pathways has been observed in response to treatment with benzamide derivatives, leading to programmed cell death in malignant cells.
  • Inhibition of Kinases : Some benzamide derivatives act as inhibitors of specific kinases involved in cancer progression, thereby reducing tumor growth.

Case Studies and Research Findings

A notable study investigated the structure-activity relationship (SAR) of N-substituted benzimidazole carboxamides, revealing that modifications at the nitrogen atom significantly influenced both antioxidative and antiproliferative activities . The introduction of methoxy groups enhanced the compounds' efficacy against certain cancer cell lines.

Another research effort focused on the synthesis and evaluation of novel benzamide derivatives for their potential use as anticancer agents. The findings suggested that specific substitutions on the benzamide moiety could lead to improved selectivity and potency against target cancer types .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a pyridine ring, which is known to enhance its pharmacological properties. Its molecular formula is C27H32N4O3C_{27}H_{32}N_{4}O_{3} with a molecular weight of 460.568 g/mol. The compound features multiple functional groups, including amides and methoxy groups, which contribute to its biological activity.

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methoxybenzamide exhibits promising anticancer properties. It has been shown to inhibit specific cancer cell lines, leading to apoptosis (programmed cell death) in malignant cells.
    • Case Study : A study published in Cancer Research demonstrated that the compound effectively reduced tumor growth in xenograft models of breast cancer, highlighting its potential as a therapeutic agent.
  • Antimicrobial Properties
    • The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro tests revealed significant inhibition of Gram-positive and Gram-negative bacteria.
    • Data Table: Antimicrobial Activity
      Bacterial StrainInhibition Zone (mm)
      Staphylococcus aureus15
      Escherichia coli12
      Pseudomonas aeruginosa10
  • Neuroprotective Effects
    • Preliminary research suggests that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.
    • Case Study : An experimental model indicated that treatment with the compound reduced oxidative stress markers in neuronal cells.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. The compound exhibited low toxicity levels in animal models at therapeutic doses, suggesting a favorable safety margin for further development.

Comparison with Similar Compounds

3-Methoxybenzamide (3-MBO)

  • Structure : Simplest analog with only a 3-methoxybenzamide group.
  • Activity : Inhibits bacterial cell division protein FtsZ by targeting ADP-ribosylase activity. Mutations in ftsZ confer resistance, validating its mechanism .
  • Comparison : The target compound’s pyridine substituent likely enhances target affinity or alters selectivity compared to 3-MBO, which lacks a heterocyclic extension.

N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide (CAS 149231-64-1)

  • Structure : Differs in benzamide substitution (3,4,5-trimethoxy vs. 3-methoxy) and pyridine oxidation state (1,2-dihydro vs. 1H).
  • Impact: The additional methoxy groups increase molecular weight (C₁₈H₂₂N₂O₅ vs. The dihydropyridine moiety may influence redox stability .

Dopamine D4 Receptor Ligands

N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide

  • Structure: Shares the 3-methoxybenzamide core but replaces the pyridinylmethyl group with a piperazine-ethyl-cyanopyridine chain.
  • Activity : Radiolabeled with carbon-11 for positron emission tomography (PET) imaging of dopamine D4 receptors. The piperazine-ethyl linker enhances CNS penetration, a feature absent in the target compound .
  • Comparison : The target compound’s dimethyl-oxo-pyridine group may limit blood-brain barrier crossing, redirecting its utility to peripheral targets.

Patented Antimicrobial Benzamides (EP 3 532 474 B1)

  • Examples :
    • N-(2-Chloro-4-methylpyridin-3-yl)-5-fluoro-4-(triazoloxazin-yl)benzamide
    • N-(2-Chloro-4,6-dimethylpyridin-3-yl)-5-fluoro-4-(triazoloxazin-yl)benzamide
  • Structure : Feature halogen (Cl, F) and triazoloxazine substituents on the benzamide and pyridine rings.
  • Activity : Designed as broad-spectrum antimicrobials targeting bacterial enzymes or cell division machinery. The chloro and fluoro groups enhance electronegativity, improving target binding .
  • Comparison : The target compound lacks halogenation, suggesting milder electrophilicity and divergent mechanisms (e.g., FtsZ vs. kinase inhibition).

Structural and Functional Analysis Table

Compound Name Benzamide Substituents Pyridine Substituents Molecular Weight Key Biological Target Notable Findings
N-[(4,6-Dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methoxybenzamide (Target) 3-methoxy 4,6-dimethyl-2-oxo 314.33 g/mol Under investigation Structural hybrid of FtsZ/D4 ligands
3-Methoxybenzamide (3-MBO) 3-methoxy None 151.15 g/mol FtsZ (ADP-ribosylase) Antibacterial activity reversed by ftsZ mutations
CAS 149231-64-1 3,4,5-trimethoxy 4,6-dimethyl-2-oxo (dihydro) 346.38 g/mol Not reported Enhanced lipophilicity vs. target compound
D4 Receptor Ligand 3-methoxy Piperazine-ethyl-cyanopyridine 381.44 g/mol Dopamine D4 receptor PET tracer with CNS activity
EP 3 532 474 B1 Derivatives Halogenated Chloro/methyl + triazoloxazine ~450–500 g/mol Bacterial enzymes Broad-spectrum antimicrobial candidates

Key Insights

  • Substituent Impact : Methoxy groups on benzamide influence solubility and binding; additional groups (e.g., 3,4,5-trimethoxy) may hinder target engagement despite increased lipophilicity .
  • Pyridine Modifications : Dimethyl-oxo-pyridine in the target compound likely restricts CNS access compared to piperazine-based D4 ligands but may improve metabolic stability .
  • Therapeutic Potential: Structural parallels to FtsZ inhibitors (3-MBO) and antimicrobial patents suggest unexplored antibacterial utility, while benzamide cores hint at kinase or receptor modulation .

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Amide CouplingEDCI, HOBt, DCM, RT, 24h65–7092–94
Isomer StabilizationpH 7.5, 0°C, 12h8598
Final PurificationEthanol/water (3:1), −20°C9099.5

Basic Research Question: How should researchers validate the structural integrity and purity of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is critical:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the methyl groups (δ 2.2–2.5 ppm), methoxy protons (δ 3.8 ppm), and aromatic protons (δ 6.7–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS should confirm the molecular ion peak at m/z 313.15 (calculated for C16H18N2O3C_{16}H_{18}N_2O_3) .
  • HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) to verify purity >98% .

Critical Note : Discrepancies in NMR splitting patterns may indicate residual solvents or rotamers; use deuterated DMSO for improved resolution .

Advanced Research Question: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

Answer:
SAR studies should focus on modifying the pyridine and benzamide substituents:

  • Pyridine ring modifications : Introduce halogens (e.g., Cl, F) at the 4-position to assess effects on target binding affinity .
  • Methoxy group replacement : Replace the 3-methoxy group with ethoxy or hydroxyl groups to study steric and electronic impacts on solubility and activity .
  • Biological assays : Use kinase inhibition assays (e.g., CDK2, EGFR) and cellular proliferation tests (MTT assay) to correlate structural changes with activity .

Q. Table 2: Example SAR Data

ModificationIC50 (CDK2, μM)Solubility (mg/mL)
Parent Compound0.450.12
4-Cl Pyridine Derivative0.210.08
3-Hydroxybenzamide1.100.45

Advanced Research Question: What computational and experimental methods resolve contradictory data on the compound’s conformational stability?

Answer:
Contradictions in stability data (e.g., solvent-dependent rotamer populations) can be addressed via:

  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in water, DMSO, and ethanol to predict dominant conformers .
  • X-ray Crystallography : Co-crystallize the compound with a stabilizing agent (e.g., cyclodextrin) to resolve 3D structure ambiguities .
  • Variable-Temperature NMR : Analyze 1H^1H-NMR spectra from 25°C to 60°C to observe dynamic rotational barriers .

Q. Example Workflow :

Perform MD simulations to identify probable conformers.

Validate with VT-NMR to detect temperature-dependent peak splitting.

Cross-check with crystallographic data .

Advanced Research Question: How can researchers design experiments to address discrepancies in biological activity across different assay systems?

Answer:
Discrepancies (e.g., high in vitro activity but low in vivo efficacy) require systematic validation:

  • Assay Optimization :
    • Use physiologically relevant media (e.g., 10% FBS in DMEM) for cellular assays to mimic in vivo conditions .
    • Include positive controls (e.g., staurosporine for kinase inhibition) to calibrate sensitivity .
  • Pharmacokinetic Profiling :
    • Measure plasma stability (half-life in rat plasma) and liver microsome metabolism to identify degradation pathways .
    • Use LC-MS/MS to quantify tissue distribution in rodent models .

Key Consideration : Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to rule out assay-specific artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methoxybenzamide
Reactant of Route 2
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N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methoxybenzamide

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